molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1421583
CAS No.: 1255784-16-7
M. Wt: 278.71 g/mol
InChI Key: YBORZOIYAUOICC-UHFFFAOYSA-N
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Description

“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • A study conducted by More et al. (2013) explored the synthesis of various substituted thieno[2,3-d]pyrimidines. They synthesized key intermediates including a compound structurally similar to 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, evaluating their potential as antibacterial agents.

Heterocyclic Synthesis

  • In the realm of heterocyclic synthesis, Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Their work contributes to the understanding of synthetic pathways and properties of these compounds.

Alkylation and Derivative Formation

  • Shestakov et al. (2014) investigated the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their subsequent conversion into alkyl derivates (Shestakov et al., 2014). This study provides insights into the functionalization of these compounds.

Synthesis of Nucleoside Analogues

  • Fossey et al. (1995) focused on the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides, demonstrating the modification of the carbohydrate moiety in these compounds (Fossey et al., 1995).

Biological Activity Exploration

  • El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to explore their biological activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar et al., 2006).

Novel Synthetic Routes

  • Volovenko et al. (2002) presented novel synthetic routes to produce 6-hetaryl-4,5,7,8-tetrahydropyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7-diones, contributing to the development of new thienopyrimidine derivatives (Volovenko et al., 2002).

Immunostimulant Activity

  • Gütschow et al. (1995) synthesized a series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and tested their immunostimulating activities (Gütschow et al., 1995).

Ribosylation and Derivative Synthesis

  • A study by Fossey et al. (1993) on the regiospecific ribosylation of thieno[3,2-d]pyrimidine-2,4-dione led to the synthesis of uridine and cytidine analogues, illustrating the versatility of these compounds in nucleoside analogue synthesis (Fossey et al., 1993).

GnRH Receptor Antagonist Synthesis

  • Research by Guo et al. (2003) involved the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, showing potential for treating reproductive diseases (Guo et al., 2003).

Future Directions

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.

Biochemical Analysis

Biochemical Properties

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound increases the levels of cAMP, which can modulate various cellular responses. Additionally, this compound may interact with other biomolecules, such as cytokines and transcription factors, influencing inflammatory and immune responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). By modulating these pathways, the compound can affect gene expression and cellular metabolism . For instance, increased cAMP levels can lead to the activation of PKA, which in turn phosphorylates various target proteins, altering their activity and function. This can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE4. The compound binds to the active site of the enzyme, preventing the hydrolysis of cAMP to AMP . This binding interaction is crucial for maintaining elevated cAMP levels within cells, thereby modulating downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of PDE4 and prolonged elevation of cAMP levels . Over extended periods, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits PDE4 and modulates cAMP levels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PDE4. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles or compartments within the cell . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORZOIYAUOICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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